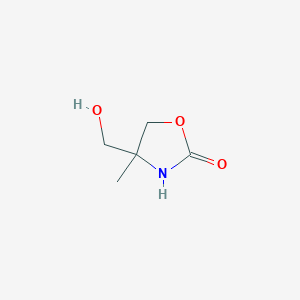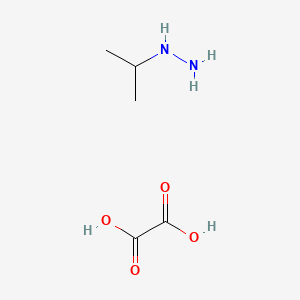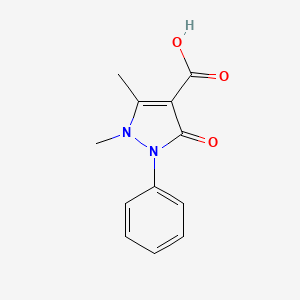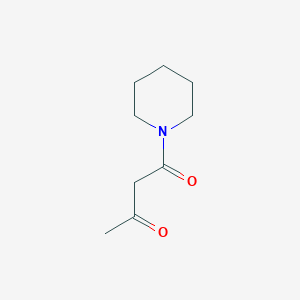
Piperidine-1-carboximidamide
Descripción general
Descripción
Piperidine-1-carboximidamide is a guanidine derivative bearing one piperidine moiety . It is similar to the structurally known compound 4-morpholinecarboximidamide .
Synthesis Analysis
The synthesis of Piperidine-1-carboximidamide and its derivatives has been a subject of interest in recent research . For instance, a new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 .
Molecular Structure Analysis
The molecular structure of Piperidine-1-carboximidamide shows a deviation of the CN3 plane from an ideal trigonal-planar geometry . The piperidine ring is in a chair conformation . In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming a two-dimensional network along the ac plane .
Chemical Reactions Analysis
The chemical reactions involving Piperidine-1-carboximidamide are complex and involve several crucial signaling pathways . These include the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of Piperidine-1-carboximidamide are characterized by its molecular structure . The N—C—N angles are 116.82 (12), 119.08 (11) and 124.09 (11)°, showing a deviation of the CN3 plane from an ideal trigonal-planar geometry . The piperidine ring is in a chair conformation .
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine-1-carboximidamide serves as a key intermediate in the synthesis of a wide range of piperidine derivatives. These derivatives are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals . The versatility of Piperidine-1-carboximidamide allows for the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .
Mecanismo De Acción
Target of Action
Piperidine-1-carboximidamide primarily targets EGFR (Epidermal Growth Factor Receptor) , BRAF (B-Raf Proto-Oncogene) , and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies.
Mode of Action
Piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by Piperidine-1-carboximidamide affects multiple signaling pathways. These include the MAPK/ERK pathway (mitogen-activated protein kinases/extracellular signal-regulated kinases) and the PI3K/Akt pathway (phosphoinositide 3-kinase/protein kinase B), both of which are involved in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of Piperidine-1-carboximidamide’s action primarily involve the inhibition of cancer cell proliferation. By targeting and inhibiting key proteins like EGFR, BRAF, and CDK2, this compound disrupts critical signaling pathways in cancer cells, leading to reduced cell proliferation and survival .
Safety and Hazards
Safety precautions should be taken when handling Piperidine-1-carboximidamide. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUYRYYUKNNNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276834 | |
| Record name | Piperidine-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-1-carboximidamide | |
CAS RN |
4705-39-9 | |
| Record name | Piperidine-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of Piperidine-1-carboximidamide?
A1: While the provided research doesn't directly investigate the biological activity of Piperidine-1-carboximidamide itself, one study focuses on closely related biguanide derivatives. These derivatives, N-[amino(imino)methyl]morpholine-4-carboximidamide (I) and N-[amino(imino)methyl]piperidine-1-carboximidamide (II), demonstrated a neuroprotective effect in a rat model of cerebral ischemia-reperfusion injury []. The study suggests these compounds act by reducing free radical oxidation and influencing glutathione levels in the brain and blood serum []. This information hints at potential therapeutic applications for biguanide derivatives, including Piperidine-1-carboximidamide, in conditions involving oxidative stress.
Q2: What is the structural characterization of Piperidine-1-carboximidamide?
A2: Piperidine-1-carboximidamide (C6H13N3) exhibits distinct structural features []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














